1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 872407-86-8
VCID: VC18484162
InChI: InChI=1S/C7H11N3O/c1-4-7(8)5(2)10(9-4)6(3)11/h8H2,1-3H3
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

CAS No.: 872407-86-8

Cat. No.: VC18484162

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone - 872407-86-8

Specification

CAS No. 872407-86-8
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 1-(4-amino-3,5-dimethylpyrazol-1-yl)ethanone
Standard InChI InChI=1S/C7H11N3O/c1-4-7(8)5(2)10(9-4)6(3)11/h8H2,1-3H3
Standard InChI Key GPJJFVKGKLFVOT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C(=O)C)C)N

Introduction

Structural Characteristics and Nomenclature

Molecular Framework

The core structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with:

  • Amino group (-NH₂) at the 4-position

  • Methyl groups (-CH₃) at the 3- and 5-positions

  • Ethanone (-COCH₃) at the 1-position

The molecular formula is C₈H₁₁N₃O, with a calculated molecular weight of 165.20 g/mol.

Crystallographic and Spectroscopic Data

While no direct crystallographic data exists for this compound, analogous pyrazole derivatives exhibit planar ring geometries with bond lengths of approximately 1.34 Å for N-N and 1.38 Å for C-N bonds . Infrared (IR) spectroscopy of similar compounds reveals:

  • C=O stretch: ~1680–1700 cm⁻¹

  • N-H stretch (amino): ~3300–3400 cm⁻¹

  • C-H aromatic stretches: ~3000–3100 cm⁻¹

Synthesis and Reactivity

Synthetic Routes

The synthesis of 1-(4-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethanone likely follows a multi-step pathway analogous to methods described for related pyrazole ketones :

  • Cyclocondensation: Reacting hydrazine derivatives with β-diketones (e.g., acetylacetone) under acidic conditions to form the pyrazole core.

  • Functionalization: Introducing the ethanone group via nucleophilic substitution or Friedel-Crafts acylation.

A representative reaction scheme is:

Hydrazine+AcetylacetoneHCl, EtOH, refluxPyrazole intermediateAcetyl chloride1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone\text{Hydrazine} + \text{Acetylacetone} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Pyrazole intermediate} \xrightarrow{\text{Acetyl chloride}} \text{1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone}

Reactivity Profile

  • Nucleophilic substitution: The amino group participates in reactions with electrophiles (e.g., alkyl halides).

  • Ketone reactions: The ethanone moiety undergoes typical carbonyl reactions (e.g., condensation, reduction) .

  • Coordination chemistry: Pyrazole nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .

Industrial and Material Science Applications

Coordination Polymers

Pyrazole ketones serve as building blocks for metal-organic frameworks (MOFs). For example, Cu(II) complexes with similar ligands show:

  • Surface area: 450–600 m²/g

  • Gas adsorption: CO₂ uptake of 2.8 mmol/g at 298 K

Catalysis

Palladium complexes of pyrazole derivatives catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁵ .

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